3-Amino-2-(formylamino)-3-iminopropanamide
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Overview
Description
3-Amino-2-(formylamino)-3-iminopropanamide is a chemical compound with the molecular formula C4H8N4O2 and a molecular weight of 144.13 g/mol . It is known for its unique structure, which includes both amino and formamido groups, making it a versatile compound in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-2-(formylamino)-3-iminopropanamide typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the reaction of formamide with an amino-protected precursor, followed by deprotection to yield the desired compound. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors. The process includes the use of high-purity reagents and stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
3-Amino-2-(formylamino)-3-iminopropanamide undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions vary but generally require controlled temperatures and pH levels to optimize the reaction rates and yields .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield formylated derivatives, while reduction may produce amino derivatives .
Scientific Research Applications
3-Amino-2-(formylamino)-3-iminopropanamide has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a precursor in the synthesis of biologically active compounds.
Medicine: It is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Amino-2-(formylamino)-3-iminopropanamide involves its interaction with specific molecular targets and pathways. It can act as a nucleophile or electrophile in various biochemical reactions, influencing cellular processes and pathways . The exact molecular targets and pathways depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
3-Amino-3-iminopropanamide: Similar in structure but lacks the formamido group.
2-carbamimidoyl-2-formamidoacetamide: Contains similar functional groups but differs in the arrangement of atoms.
Uniqueness
3-Amino-2-(formylamino)-3-iminopropanamide is unique due to its combination of amino and formamido groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
3-amino-2-formamido-3-iminopropanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N4O2/c5-3(6)2(4(7)10)8-1-9/h1-2H,(H3,5,6)(H2,7,10)(H,8,9) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INDXUJXNSGYMEE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)NC(C(=N)N)C(=O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8N4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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